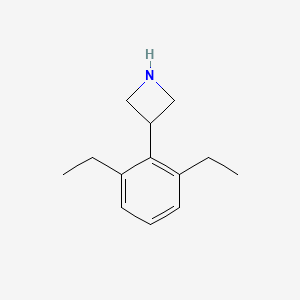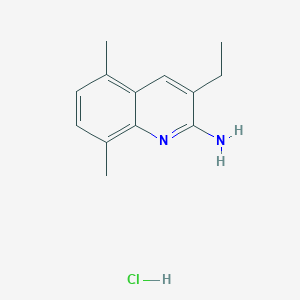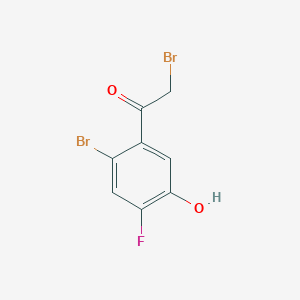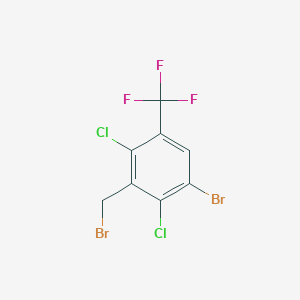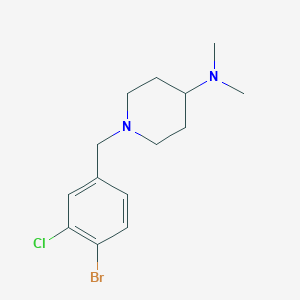![molecular formula C34H22N4S B15339118 7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of MFCD32691205 involves the use of specific synthetic routes that ensure the formation of the desired compound with high purity. The synthetic process typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are often organic compounds with functional groups that can undergo specific reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of MFCD32691205 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of reactants are mixed in industrial reactors under optimized conditions.
Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques to ensure the product meets the required specifications.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
化学反応の分析
Types of Reactions
MFCD32691205 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, where reducing agents convert it to reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce simpler, reduced forms of the compound.
科学的研究の応用
MFCD32691205 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and developing diagnostic tools.
Medicine: Its potential as an anticancer agent is being explored, particularly in targeting cancer cells and inducing apoptosis.
作用機序
The mechanism by which MFCD32691205 exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with copper ions, leading to the formation of complexes that can induce cellular responses.
Pathways Involved: The interaction with copper ions results in the generation of reactive oxygen species (ROS), which cause DNA damage and cell cycle arrest, ultimately leading to apoptosis.
類似化合物との比較
MFCD32691205 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD32691206 and MFCD32691207 share similar structural features but differ in their specific functional groups and reactivity.
特性
分子式 |
C34H22N4S |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
7-carbazol-9-yl-N-naphthalen-1-yl-N-phenyl-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C34H22N4S/c1-2-13-24(14-3-1)37(28-20-10-12-23-11-4-5-15-25(23)28)31-21-22-32(34-33(31)35-39-36-34)38-29-18-8-6-16-26(29)27-17-7-9-19-30(27)38/h1-22H |
InChIキー |
FFEFTQJWKUXMLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C4=CC=C(C5=NSN=C45)N6C7=CC=CC=C7C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


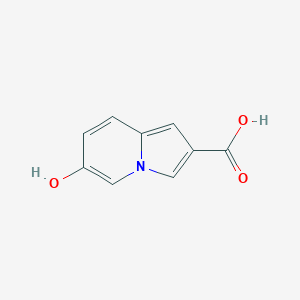


![5,5-dioxido-10H-dibenzo[b,e][1,4]thiabismin-10-yl 4-methylbenzenesulfonate](/img/structure/B15339057.png)
